molecular formula C20H18N2O5 B11620589 3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11620589
M. Wt: 366.4 g/mol
InChI Key: PYSDFGXWNPUHEC-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with ethyl, methyl, and hydroxyphenylamino groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol, which yields the desired quinoline derivative . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Hydroxyquinoline: A hydroxylated derivative with similar biological activities.

    6-Methylquinoline: A methylated derivative with distinct chemical properties.

Uniqueness

3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methyl, and hydroxyphenylamino groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C20H18N2O5/c1-3-27-20(25)16-11-21-17-9-4-12(19(24)26-2)10-15(17)18(16)22-13-5-7-14(23)8-6-13/h4-11,23H,3H2,1-2H3,(H,21,22)

InChI Key

PYSDFGXWNPUHEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)O)C(=O)OC

Origin of Product

United States

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